

novel allotropes and crystalline phases of aluminum phosphide

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Compound of Interest

Compound Name: ALUMINUM PHOSPHIDE

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A comprehensive guide to the novel allotropes and crystalline phases of **aluminum phosphide** (AIP) is presented below, intended for researchers, scientists, and professionals in drug development. This document delves into the theoretical predictions of new AIP structures, particularly those stable under high pressure, and outlines the computational methodologies employed in these discoveries.

Introduction to Aluminum Phosphide

Aluminum phosphide (AIP) is a semiconductor material typically known for its zincblende crystal structure under ambient conditions.^{[1][2]} It is used in various applications, including as a fumigant and in the fabrication of light-emitting diodes.^[1] The exploration of new allotropes and crystalline phases of AIP, especially under extreme conditions like high pressure, opens avenues for discovering materials with novel electronic, optical, and mechanical properties.

Novel Allotropes and Crystalline Phases of Aluminum Phosphide

Recent computational studies have predicted the existence of several new allotropes and crystalline phases of AIP, primarily at high pressures. These theoretical discoveries pave the way for future experimental synthesis of AIP-based materials with tailored functionalities.

High-Pressure Phases of AIP

At ambient pressure, AIP exists in the zincblende (zb-AIP) structure, which is a semiconductor with an indirect bandgap of 2.45 eV.[3] Under high pressure, AIP is predicted to undergo a series of phase transitions to more dense and harder structures.

Utilizing particle swarm optimization techniques combined with first-principle calculations, several new high-pressure phases have been proposed:

- hR18-AIP: This phase, with an R-3m symmetry, is predicted to emerge at a pressure of 9.9 GPa.[3]
- oC12-AIP: With a C222 symmetry, this phase is expected to be stable at 20.6 GPa.[3] It is predicted to have the highest hardness among the newly proposed phases, at 7.9 GPa.[3]
- cI24-AIP: This body-centered cubic structure, with I-43d symmetry, is predicted to be stable at 55.2 GPa.[3]

In addition to these, other known high-pressure phases include the wurtzite (wz), rocksalt (rs), NiAs, β -Sn, and CsCl structures.[3] The transition to a metallic NiAs phase has been experimentally observed at an equilibrium pressure of 9.5 ± 5 GPa, with a volume decrease of approximately 17%.[4]

Unconventional Stoichiometries

First-principles calculations have also suggested the stability of AIP compounds with unconventional stoichiometries at high pressures:

- Al_2P : Predicted to be stable above 66 GPa.[5]
- AlP_2 : The P21 symmetry phase is predicted to be dynamically stable even at atmospheric pressure, exhibiting a band gap of 1.51 eV and a Vickers hardness of approximately 10.54 GPa, making it a candidate for a hard photoelectric material.[5] Above 91 GPa, other AlP_2 phases are also predicted to be stable.[5] The I4/mmm structure of AlP_2 is predicted to be a superconductor with an estimated critical temperature (T_c) of 10.2 K at 100 GPa.[5]
- AlP_3 : Predicted to be stable above 116 GPa.[5] The Immm symmetry phase of AlP_3 is also suggested to be a superconductor with a T_c of 3.9 K at 150 GPa.[5]

Data Presentation

The following tables summarize the quantitative data for the predicted novel allotropes and crystalline phases of **aluminum phosphide**.

Table 1: Predicted High-Pressure Phases of AlP

Phase	Symmetry	Space Group	Transition Pressure (GPa)	Hardness (GPa)	Electronic Property	Bandgap
hR18-AlP	Rhombohedral	R-3m	9.9[3]	-	Metallic[3]	-
oC12-AlP	Orthorhombic	C222	20.6[3]	7.9[3]	Semiconductor[3]	Indirect[3]
cI24-AlP	Cubic	I-43d	55.2[3]	-	Semiconductor[3]	Direct[3]
NiAs-AlP	Hexagonal	P6 ₃ /mmc	9.5 ± 5[4]	-	Metallic[3][4]	-

Table 2: Predicted AlP Phases with Unconventional Stoichiometries

Stoichiometry	Symmetry	Space Group	Stability Pressure (GPa)	Vickers Hardness (GPa)	Electronic Property	Bandgap (eV)	Superconducting Tc (K)
AlP ₂	Monoclinic	P2 ₁	> 91 (Dynamically stable at 0)[5]	~10.54[5]	Photoelectric[5]	1.51[5]	-
AlP ₂	Tetragonal	I4/mmm	> 91[5]	-	Superconductor[5]	-	10.2 @ 100 GPa[5]
AlP ₃	Orthorhombic	Immm	> 116[5]	-	Superconductor[5]	-	3.9 @ 150 GPa[5]
Al ₂ P	-	-	> 66[5]	-	-	-	-

Experimental and Computational Protocols

While the experimental synthesis of these novel, high-pressure allotropes of AlP has not yet been reported, this section details the standard synthesis of conventional AlP and the computational methodologies used to predict the new phases.

Standard Synthesis of Aluminum Phosphide (AlP)

The conventional synthesis of **aluminum phosphide** is achieved through the direct combination of the elements at high temperatures.

Protocol:

- Reactants: High-purity aluminum powder and red phosphorus are used as precursors.
- Reaction: The elements are combined in a stoichiometric ratio ($4 \text{ Al} + \text{P}_4 \rightarrow 4 \text{ AlP}$).

- Conditions: The reaction is carried out under high-temperature and potentially high-pressure conditions to facilitate the direct reaction.[\[5\]](#)

Computational Protocol for Prediction of Novel Phases

The prediction of new crystalline phases of AIP was achieved using an effective unbiased structure searching method combined with first-principles calculations.[\[3\]](#)[\[5\]](#)

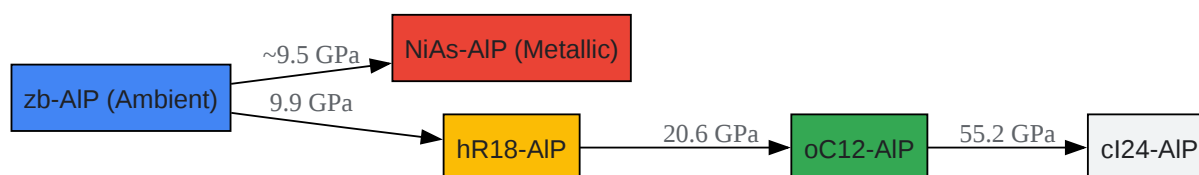
Protocol:

- Structure Prediction: A crystal structure prediction software utilizing a particle swarm optimization (PSO) algorithm is employed to search for stable and metastable structures of AIP at various pressures.[\[3\]](#)
- First-Principles Calculations: The Vienna Ab initio Simulation Package (VASP) based on density functional theory (DFT) is used for geometry optimization and electronic structure calculations.
 - Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is typically used.
 - Pseudopotentials: The projector augmented wave (PAW) method is employed to describe the interaction between ions and valence electrons.
 - Energy Cutoff: A plane-wave energy cutoff is set (e.g., 520 eV) to ensure the convergence of the calculations.
 - k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid.
- Stability Analysis:
 - Thermodynamic Stability: The stability of the predicted phases is evaluated by calculating their formation enthalpies relative to known phases.
 - Dynamic Stability: Phonon dispersion calculations are performed to ensure that the predicted structures have no imaginary frequencies in their phonon spectra, which would indicate dynamic instability.

- Mechanical Stability: The elastic constants of the predicted phases are calculated to verify their mechanical stability.
- Property Calculations: Once stable structures are identified, their physical properties, such as hardness, electronic band structure, and density of states, are calculated using the optimized crystal structures.

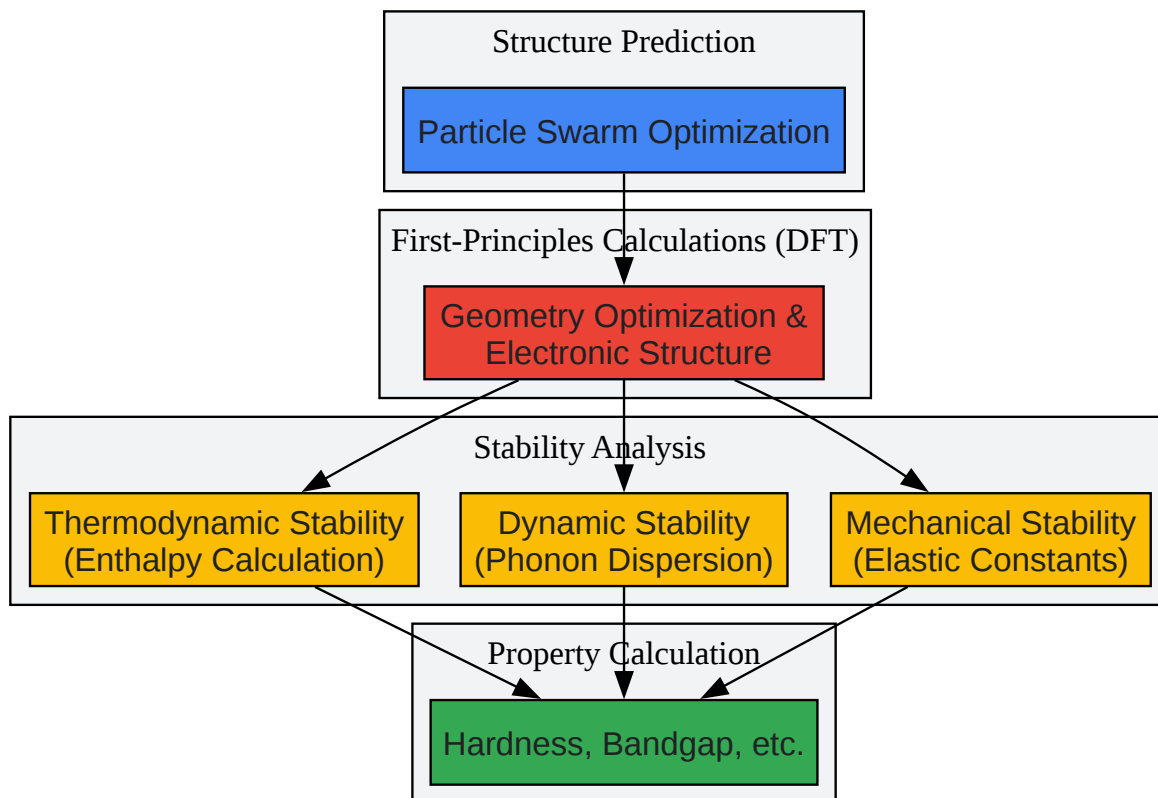
Visualization of Relationships and Workflows

The following diagrams illustrate the pressure-induced phase transitions of AIP and the computational workflow for predicting novel crystalline structures.



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Caption: Pressure-induced phase transitions of **aluminum phosphide**.



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Caption: Computational workflow for predicting novel AIP phases.

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